molecular formula C10H11NO4 B14305361 1-(2-Nitrophenoxy)butan-2-one CAS No. 113709-27-6

1-(2-Nitrophenoxy)butan-2-one

Cat. No.: B14305361
CAS No.: 113709-27-6
M. Wt: 209.20 g/mol
InChI Key: SXRMPKYOPDDLQD-UHFFFAOYSA-N
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Description

1-(2-Nitrophenoxy)butan-2-one is an organic compound characterized by the presence of a nitrophenoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenoxy)butan-2-one typically involves the reaction of 2-nitrophenol with butanone in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 2-nitrophenol reacts with butanone under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenoxy)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Nitrophenoxy)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenoxy)butan-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the butanone moiety can undergo nucleophilic attack. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenoxy)butan-2-one
  • 1-(2-Chlorophenoxy)butan-2-one
  • 1-(2-Bromophenoxy)butan-2-one

Uniqueness

1-(2-Nitrophenoxy)butan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents .

Properties

CAS No.

113709-27-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-(2-nitrophenoxy)butan-2-one

InChI

InChI=1S/C10H11NO4/c1-2-8(12)7-15-10-6-4-3-5-9(10)11(13)14/h3-6H,2,7H2,1H3

InChI Key

SXRMPKYOPDDLQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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